molecular formula C32H29ClFN3O5 B12417004 GLP-1R agonist 1

GLP-1R agonist 1

货号: B12417004
分子量: 590.0 g/mol
InChI 键: DVQZQZUPAYGPQC-ICACTRECSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Types of Reactions: Glucagon-like peptide-1 receptor agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and efficacy .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields and product quality .

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability and bioactivity. These modifications help improve the therapeutic potential of glucagon-like peptide-1 receptor agonist 1 by increasing its resistance to enzymatic degradation and prolonging its half-life .

科学研究应用

生物活性

Glucagon-like peptide-1 receptor agonists (GLP-1RAs) are a class of medications primarily used in the management of type 2 diabetes and obesity. Among these, "GLP-1R agonist 1" represents a specific compound that has garnered attention for its multifaceted biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and potential therapeutic applications.

GLP-1R agonists mimic the action of the endogenous GLP-1 hormone, which is secreted by the intestinal L-cells in response to food intake. The primary mechanisms through which GLP-1R agonists exert their effects include:

  • Stimulation of Insulin Secretion : GLP-1 enhances glucose-dependent insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels without causing hypoglycemia.
  • Inhibition of Glucagon Release : By reducing glucagon secretion from alpha cells in the pancreas, GLP-1RAs help decrease hepatic glucose production.
  • Delayed Gastric Emptying : These compounds slow gastric emptying, which contributes to increased satiety and reduced food intake.
  • Neuroprotective Effects : Emerging evidence suggests that GLP-1RAs may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders .

Diabetes Management

This compound has shown significant efficacy in managing type 2 diabetes. A meta-analysis involving 76 trials demonstrated that various GLP-1RAs effectively lowered hemoglobin A1c (HbA1c) levels and fasting plasma glucose concentrations. Notably, tirzepatide, another GLP-1RA, was highlighted for its superior glycemic control compared to other agents in the class .

Weight Management

Weight loss is a significant benefit associated with GLP-1RAs. In clinical studies, patients using these medications experienced substantial reductions in body weight. For instance, data indicated an average weight loss of approximately 5.5 kg over a 27-month period when combined with insulin therapy . Furthermore, liraglutide has been approved for chronic weight management due to its effectiveness in reducing body mass index (BMI) .

Cardiovascular Benefits

GLP-1R agonists also exhibit cardiovascular protective effects. They have been associated with improved endothelial function and reduced risks of major cardiovascular events. This is attributed to multiple factors including weight reduction, improved lipid profiles, and direct effects on cardiac tissues .

Case Study Insights

A notable case study examined the long-term effects of combining a GLP-1RA with insulin therapy in patients with type 2 diabetes. Over a period of 27 months, patients demonstrated progressive decreases in HbA1c levels alongside significant weight loss . This underscores the compound's potential not only for glycemic control but also for weight management.

Efficacy Across Populations

Research has shown that GLP-1RAs are effective across diverse populations. A cohort study involving over 195,000 individuals revealed varying rates of discontinuation among users based on their underlying conditions (obesity vs. type 2 diabetes), suggesting tailored approaches may enhance adherence and outcomes .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of various GLP-1 receptor agonists:

GLP-1RA HbA1c Reduction (%) Weight Loss (kg) Cardiovascular Outcomes
Tirzepatide-2.10-6.0Improved
Liraglutide-1.50-5.5Improved
Semaglutide-1.80-6.5Improved
Dulaglutide-1.60-4.5Improved

Data derived from multiple clinical studies and meta-analyses .

属性

分子式

C32H29ClFN3O5

分子量

590.0 g/mol

IUPAC 名称

2-[[4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid

InChI

InChI=1S/C32H29ClFN3O5/c1-32(24-7-6-21(33)16-25(24)34)41-28-4-2-3-23(30(28)42-32)19-9-12-36(13-10-19)18-29-35-26-8-5-20(31(38)39)15-27(26)37(29)17-22-11-14-40-22/h2-9,15-16,22H,10-14,17-18H2,1H3,(H,38,39)/t22-,32-/m0/s1

InChI 键

DVQZQZUPAYGPQC-ICACTRECSA-N

手性 SMILES

C[C@@]1(OC2=CC=CC(=C2O1)C3=CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F

规范 SMILES

CC1(OC2=CC=CC(=C2O1)C3=CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。